6-(Phenylmethyl)-1H-imidazo(1,2-b)pyrazole
Description
Overview of Fused Heterocyclic Systems in Medicinal Chemistry and Materials Science
Fused heterocyclic systems, which are molecular structures composed of two or more rings where at least one is a heterocycle, are foundational to the development of new pharmaceuticals and advanced materials. beilstein-journals.org These scaffolds provide a three-dimensional framework that can be precisely decorated with various functional groups, allowing for specific interactions with biological targets such as enzymes and receptors. beilstein-journals.org This structural complexity and potential for diverse functionalization make them invaluable in drug design. beilstein-journals.org In materials science, these systems are explored for their unique electronic and photophysical properties, leading to applications in areas like organic light-emitting diodes (OLEDs) and sensors. nih.gov
Significance of Imidazo[1,2-b]pyrazole Scaffolds in Biological Activity Modulation
The imidazo[1,2-b]pyrazole scaffold, a fused bicyclic system containing three nitrogen atoms, is a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets, leading to a wide range of pharmacological activities. researchgate.net Derivatives of this scaffold have demonstrated a remarkable breadth of biological effects, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antitubercular properties. researchgate.netrdd.edu.iq For instance, certain imidazo[1,2-b]pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, with some compounds displaying IC50 values in the low micromolar range. researchgate.netnih.gov The arrangement of nitrogen atoms in the fused rings allows for a variety of intermolecular interactions, such as hydrogen bonding, which are crucial for high-affinity binding to biological macromolecules. nih.gov
The biological potential of this scaffold is highlighted by its investigation in several therapeutic areas:
Anticancer Activity: Numerous studies have focused on the antiproliferative effects of imidazo[1,2-b]pyrazole derivatives. They have been found to inhibit various cancer cell lines, and structure-activity relationship (SAR) studies have aimed to optimize their potency. researchgate.netnih.gov
Anti-inflammatory Properties: The scaffold is also a promising candidate for the development of new anti-inflammatory agents. Certain derivatives have been shown to inhibit key inflammatory pathways. nih.gov
Kinase Inhibition: The imidazo[1,2-b]pyridazine (B131497) scaffold, a closely related structure, has been identified as a potent hinge-binding motif for various protein kinases, which are crucial targets in cancer therapy. nih.govgoogle.com This suggests that imidazo[1,2-b]pyrazoles may also function as kinase inhibitors.
Historical Development and Evolution of Imidazo[1,2-b]pyrazole Synthesis and Applications
The synthesis of imidazo[1,2-b]pyrazoles and related fused heterocyclic systems has evolved significantly over time. Early methods often involved multi-step sequences with harsh reaction conditions. However, contemporary organic synthesis has seen the development of more efficient and versatile methods. A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a one-pot, three-component reaction that allows for the rapid assembly of the imidazo[1,2-b]pyrazole core from an aminopyrazole, an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov This method is highly valued for its operational simplicity and its ability to generate a diverse library of substituted imidazo[1,2-b]pyrazoles by varying the starting components. beilstein-journals.orgresearchgate.net This multicomponent approach has been instrumental in exploring the chemical space around this scaffold for drug discovery and other applications. nih.gov
Current Research Landscape and Academic Focus on 6-(Phenylmethyl)-1H-Imidazo[1,2-b]pyrazole
While extensive research has been conducted on the broader class of imidazo[1,2-b]pyrazoles, specific and detailed investigations into 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole are not widely reported in publicly available scientific literature. Its synthesis is theoretically achievable through established methods like the GBB reaction, by utilizing 5-amino-3-benzylpyrazole, an appropriate aldehyde, and an isocyanide.
However, dedicated studies detailing its specific synthesis, characterization, and biological activity are scarce. The current academic focus remains on the synthesis and evaluation of libraries of imidazo[1,2-b]pyrazole derivatives to establish broader structure-activity relationships. researchgate.netnih.gov Research often explores the impact of various substituents at different positions on the fused ring system to modulate biological activity. nih.gov For instance, substitutions at the C2, C3, C6, and C7 positions have been shown to influence the anticancer potency of these compounds. researchgate.net
Given the known biological activities of its parent scaffold, it can be inferred that 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole could potentially exhibit similar anticancer or anti-inflammatory properties. The presence of the benzyl (B1604629) group at the C6 position would influence its lipophilicity and steric profile, which in turn could affect its binding to biological targets. Further specific research is required to elucidate the precise chemical and biological properties of this particular compound.
Compound Data Tables
The following tables summarize general data for the class of Imidazo[1,2-b]pyrazole derivatives based on available literature.
Table 1: General Biological Activities of Imidazo[1,2-b]pyrazole Derivatives
| Biological Activity | Description | Key Findings |
| Anticancer | Inhibition of cancer cell proliferation. | Active against various human and murine cancer cell lines, with some derivatives showing IC50 values below 10 µM. researchgate.net |
| Anti-inflammatory | Modulation of inflammatory pathways. | Certain derivatives inhibit COX-2 and pro-inflammatory cytokines like TNF-α and IL-6. nih.gov |
| Antitubercular | Inhibition of Mycobacterium tuberculosis growth. | Screening of libraries has identified compounds with significant inhibitory activity. |
| Kinase Inhibition | Inhibition of protein kinase activity. | The related imidazo[1,2-b]pyridazine scaffold is a known kinase inhibitor, suggesting similar potential for this class. nih.govgoogle.com |
Table 2: Common Synthetic Approaches for Imidazo[1,2-b]pyrazole Scaffolds
| Reaction Name | Description | Components | Advantages |
| Groebke–Blackburn–Bienaymé (GBB) Reaction | A three-component, one-pot synthesis. | Aminopyrazole, Aldehyde, Isocyanide | High efficiency, operational simplicity, and suitability for creating diverse compound libraries. beilstein-journals.orgnih.gov |
| Traditional Cyclocondensation | Multi-step synthesis involving cyclization. | α-Haloketones and aminopyrazoles | Foundational method, though often less efficient than multicomponent reactions. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-benzyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-4-10(5-3-1)8-11-9-12-13-6-7-15(12)14-11/h1-7,9,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPAPAFMVGDYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=NC=CN3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926826 | |
| Record name | 6-Benzyl-5H-imidazo[1,2-b]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130599-24-5 | |
| Record name | 1H-Imidazo(1,2-b)pyrazole, 6-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130599245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Benzyl-5H-imidazo[1,2-b]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 6 Phenylmethyl 1h Imidazo 1,2 B Pyrazole
Retrosynthetic Analysis of the 6-(Phenylmethyl)-1H-Imidazo[1,2-b]pyrazole Core
A logical retrosynthetic analysis of the 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole (1) core reveals several strategic disconnections, primarily centered around the formation of the imidazole (B134444) ring onto a pre-existing pyrazole (B372694) core. The most common approaches involve disconnecting the C-N bonds of the imidazole moiety.
Disconnection Approach A: Imidazo Ring Annulation
This primary strategy involves disconnecting the N1-C2 and C3-N4 bonds of the imidazole ring. This leads back to a key intermediate, a 5-aminopyrazole derivative (2), and a two-carbon synthon. This approach forms the basis for classical cyclocondensation reactions.
Disconnection Approach B: Multicomponent Strategy
A more convergent approach, based on multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, suggests a three-component disconnection. Here, the target molecule (1) can be deconstructed into a 5-aminopyrazole (2), an aldehyde (phenylacetaldehyde, 3), and an isocyanide (4). This strategy offers the advantage of rapidly assembling molecular complexity in a single step.
Classical and Established Synthetic Routes to Imidazo[1,2-b]pyrazoles
Established methods for the synthesis of the imidazo[1,2-b]pyrazole scaffold have traditionally relied on cyclocondensation and, more recently, multicomponent reactions.
Ring Closure Reactions and Cyclocondensation Protocols
The formation of the imidazo[1,2-b]pyrazole ring system is often achieved through the cyclocondensation of a 5-aminopyrazole with a suitable α-halocarbonyl compound or its equivalent. nih.govchim.it This method involves the nucleophilic attack of the exocyclic amino group of the pyrazole onto the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration.
For the specific synthesis of 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole, a potential route would involve the reaction of a 5-aminopyrazole with a phenyl-substituted α-haloketone. The regioselectivity of the initial reaction and subsequent cyclization is a critical factor in determining the final substitution pattern on the imidazo[1,2-b]pyrazole core. nih.gov The reaction conditions, including the choice of base and solvent, play a crucial role in optimizing the yield and purity of the desired product.
Multicomponent Reaction Strategies for Imidazo[1,2-b]pyrazole Formation
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single operation. beilstein-journals.org The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is particularly relevant for the synthesis of 3-aminoimidazo[1,2-a]-heterocycles and has been successfully applied to the imidazo[1,2-b]pyrazole scaffold. beilstein-journals.orgnih.govorganic-chemistry.org
This reaction involves the condensation of an amidine (in this case, a 5-aminopyrazole), an aldehyde, and an isocyanide. nih.gov To synthesize 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole, one could envision a GBB reaction utilizing a 5-aminopyrazole, phenylacetaldehyde, and a suitable isocyanide. The reaction is typically catalyzed by a Brønsted or Lewis acid. beilstein-journals.org The use of scandium triflate as a Lewis acid catalyst has been shown to be effective. nih.gov A significant advantage of the GBB reaction is the ability to generate a library of diverse imidazo[1,2-b]pyrazoles by varying the three starting components. beilstein-journals.org
A one-pot, two-step protocol has been developed for the rapid construction of an imidazo[1,2-b]pyrazole library with yields reaching up to 83%. beilstein-journals.org This approach first involves the in situ formation of the 5-aminopyrazole intermediate, followed by the GBB reaction. beilstein-journals.org
| Catalyst/Acid | Solvent | Temperature | Yield (%) | Reference |
| None | Various | Room Temp. | No Reaction | beilstein-journals.org |
| In(OTf)3 | CH2Cl2 | Room Temp. | 67 | beilstein-journals.org |
| InCl3 | CH2Cl2 | Room Temp. | 58 | beilstein-journals.org |
| TMSCl | CH2Cl2 | Room Temp. | 45 | beilstein-journals.org |
| p-TSA | CH2Cl2 | Room Temp. | 72 | beilstein-journals.org |
| HClO4 | CH2Cl2 | Room Temp. | 79 | beilstein-journals.org |
| TFA | H2O | Room Temp. | 79 | beilstein-journals.org |
| This interactive table summarizes the catalyst and solvent screening for the Groebke-Blackburn-Bienaymé three-component reaction for the synthesis of a model 1H-imidazo[1,2-b]pyrazole. |
Advanced and Contemporary Synthetic Protocols for 6-(Phenylmethyl)-1H-Imidazo[1,2-b]pyrazole
Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods. For the synthesis of 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole, this includes the use of transition-metal catalysis and the application of green chemistry principles.
Transition-Metal Catalyzed Syntheses and Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions represent a powerful strategy for the functionalization of heterocyclic cores. nih.govrsc.org While direct C-H benzylation of the imidazo[1,2-b]pyrazole ring is a potential route, a more common approach involves the cross-coupling of a halogenated imidazo[1,2-b]pyrazole with a suitable organometallic reagent.
For instance, a 6-halo-1H-imidazo[1,2-b]pyrazole could be subjected to a Suzuki, Stille, or Negishi coupling reaction with a benzyl-organometallic partner to introduce the phenylmethyl group at the C6 position. Palladium- and nickel-based catalysts are commonly employed for such transformations. researchgate.net The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. C-H functionalization reactions of pyrazoles, in general, provide a more atom-economical approach to installing new C-C bonds. nih.govrsc.org Iron-catalyzed cross-dehydrogenative coupling reactions have also been reported for the C-C bond formation in pyrazoles. researchgate.net
| Reaction Type | Catalyst | Ligand | Notes | Reference |
| Suzuki Coupling | Pd(OAc)2 | SPhos | Coupling of aryl halides with arylboronic acids | rsc.org |
| Heck Coupling | Pd(OAc)2 | P(o-tol)3 | Coupling of aryl halides with alkenes | rsc.org |
| Sonogashira Coupling | PdCl2(PPh3)2/CuI | PPh3 | Coupling of aryl halides with terminal alkynes | rsc.org |
| C-H Arylation | Pd(OAc)2 | various | Direct arylation of C-H bonds | nih.gov |
| This interactive table presents examples of transition-metal-catalyzed reactions applicable to the functionalization of pyrazole and related heterocycles. |
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. beilstein-journals.org For the synthesis of imidazo[1,2-b]pyrazoles, several green approaches have been reported.
The GBB reaction, being a multicomponent reaction, inherently aligns with the principles of atom and step economy. beilstein-journals.orgbeilstein-journals.org Further greening of this process has been achieved through the use of water as a solvent and the application of green catalysts. beilstein-journals.org For example, the GBB reaction for the synthesis of 1H-imidazo[1,2-b]pyrazoles has been successfully performed in water with trifluoroacetic acid (TFA) as the catalyst, yielding the product in 79% yield. beilstein-journals.org
Furthermore, a green catalyst, Etidronic acid, has been shown to effectively promote the GBB reaction for the synthesis of 1H-imidazo[1,2-b]pyrazole derivatives in a one-pot sequential process. researchgate.net Microwave-assisted synthesis has also been employed to accelerate the formation of the initial 5-aminopyrazole intermediate, reducing reaction times significantly. beilstein-journals.org These sustainable approaches offer environmentally benign alternatives for the synthesis of the 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole scaffold.
Microwave-Assisted and Ultrasonication Techniques in Imidazo[1,2-b]pyrazole Synthesis
Modern synthetic chemistry has increasingly adopted energy-efficient techniques like microwave (MW) irradiation and ultrasonication to accelerate reactions, improve yields, and promote greener chemical processes. While specific literature on the application of these techniques for the direct synthesis of 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole is limited, extensive research on the parent imidazo[1,2-b]pyrazole scaffold and related nitrogen-containing fused heterocycles demonstrates the significant potential of these methods. beilstein-journals.orgresearchgate.net
Microwave-Assisted Synthesis:
Microwave irradiation has become a cornerstone for rapid organic synthesis, primarily due to its efficient heating mechanism that can dramatically reduce reaction times from hours to minutes. nih.govnih.gov This technique is particularly effective for multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which is a key method for constructing the imidazo[1,2-b]pyrazole core. beilstein-journals.orgnih.gov
In a typical GBB reaction for a related series, a mixture of an aminopyridine, an aldehyde, and an isocyanide is heated under microwave irradiation, often in the presence of a catalyst like ammonium (B1175870) chloride (NH₄Cl) in a solvent such as ethanol (B145695). mdpi.comresearchgate.net For instance, the synthesis of various imidazo[1,2-a]pyridine (B132010) derivatives, structurally analogous to imidazo[1,2-b]pyrazoles, has been optimized under microwave conditions (60 °C, 100 W), achieving moderate to good yields (54–67%) in just one hour. mdpi.comresearchgate.net Another study demonstrated a sequential one-pot protocol where the initial formation of a 5-aminopyrazole intermediate was achieved via microwave irradiation (80 °C, 150 W, 10 min) before proceeding with the GBB reaction, highlighting the utility of microwaves in multi-step syntheses. beilstein-journals.orgnih.gov The significant reduction in reaction time and potential for higher yields make microwave-assisted synthesis a highly attractive strategy for preparing libraries of imidazo[1,2-b]pyrazole derivatives.
Table 1: Examples of Microwave-Assisted Synthesis of Imidazo-Fused Heterocycles
| Precursors | Catalyst/Solvent | MW Conditions | Product Type | Yield | Reference |
| 2-Chloroquinoline-3-carboxaldehyde, 2-aminopyridine (B139424) derivatives, Isocyanides | NH₄Cl (10 mol%) / MeOH | 60 °C, 100 W, 1 h | 2-chloroquinoline imidazo[1,2-a]pyridine | 54–67% | mdpi.comresearchgate.net |
| Ethoxymethylene malononitrile, Hydrazine (B178648) | EtOH | 80 °C, 150 W, 10 min | 5-Aminopyrazole-4-carbonitrile | Quantitative | nih.gov |
| 3-Formyl-chromone, 2-aminopyridine, Isocyanides | NH₄Cl (0.02 equiv) / EtOH | 80 °C, 100 W, 15-20 min | Imidazo[1,2-a]pyridine-chromones | - | mdpi.com |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Aromatic amines | MgSO₄ / EtOH | 200 W, 40-120 min | Imine-bearing imidazo[1,2-a]pyrimidines | 60-85% | nih.gov |
Ultrasonication Techniques:
Ultrasound-assisted synthesis is another green chemistry tool that utilizes acoustic cavitation to enhance chemical reactivity. This method often leads to shorter reaction times, milder reaction conditions, and higher yields compared to conventional heating methods. beilstein-journals.orgresearchgate.net The synthesis of various pyrazole and imidazole derivatives has been successfully promoted by ultrasound. beilstein-journals.orgnih.gov For example, the synthesis of pyrazole derivatives from the reaction of 1-aryl-2-(phenylsulphonyl)-ethanone carbanions with hydrazonyl halides was significantly improved under ultrasonic conditions, with some reactions only proceeding under irradiation. beilstein-journals.org
Similarly, ultrasound has been employed for the catalyst-free synthesis of 2-aryl-4-phenyl-1H-imidazoles, demonstrating a more rapid and environmentally friendly approach compared to traditional methods. researchgate.net Although direct application to 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole has not been documented, the proven success with related heterocyclic systems suggests that ultrasonication could be a viable and efficient method for its synthesis, potentially reducing the need for harsh catalysts or high temperatures. beilstein-journals.orgmdpi.com
Flow Chemistry Applications in Reaction Optimization
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. mdpi.commit.edu While specific flow synthesis protocols for 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole are not yet reported, the extensive application of flow chemistry to the synthesis of pyrazoles and other fused imidazoles provides a strong basis for its potential in this area. nih.govmdpi.comgalchimia.com
The synthesis of pyrazole derivatives has been effectively translated to continuous flow systems. For example, a two-step flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. The first step involves the formation of an enaminone intermediate in a stainless-steel coil reactor at high temperature (170 °C), which then reacts with hydrazine in a second mixer-chip reactor (150 °C) to yield the pyrazole product. galchimia.com This method highlights the ability of flow reactors to handle high temperatures and short residence times safely and efficiently.
Another significant advantage of flow chemistry is the ability to safely handle hazardous intermediates. The synthesis of fluorinated pyrazoles has been achieved in a telescoped continuous flow system that mediates the in situ formation and immediate consumption of diazoalkanes, which are potentially explosive in batch conditions. mit.edu This assembly-line approach allows for rapid diversification of the pyrazole core through sequential reactor modules performing different chemical transformations. researchgate.netmit.edu
Furthermore, flow systems can be integrated with in-line purification, such as liquid-liquid microextraction units, to remove solvents and impurities, thus streamlining the entire synthesis and workup process. nih.gov Given these advantages, a flow chemistry approach to the synthesis of 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole, likely via a multicomponent reaction strategy, could offer significant benefits in terms of reaction optimization, safety, and scalability.
Table 2: Examples of Pyrazole Synthesis Using Flow Chemistry
| Starting Materials | Reactor Setup | Reaction Conditions | Product Type | Yield | Reference |
| Acetophenones, DMADMF, Hydrazine hydrate | Two-stage: Steel coil + Glass mixer-chip | 170 °C (coil), 150 °C (chip) | Substituted pyrazoles | Variable | galchimia.com |
| Fluorinated amines, tBuONO, Alkynes/Alkenes | Sequential reactor coils | 60 °C (diazo formation), 90 °C (cycloaddition) | Fluorinated pyrazoles/pyrazolines | 48-99% | mit.edu |
| Vinylidene keto esters, Hydrazine derivatives | Heterogeneous Ni²⁺-montmorillonite packed-bed reactor | Flow | Substituted pyrazoles | 62-82% | researchgate.net |
| Anilines, various reagents | Four-step continuous flow system | In situ diazotization and subsequent reactions | N-aryl pyrazoles | 51-76% | mdpi.com |
Purification and Isolation Techniques for Research-Scale Synthesis
The purification and isolation of the target compound are critical steps in any synthetic sequence to ensure the final product's purity for subsequent characterization and evaluation. For research-scale synthesis of imidazo[1,2-b]pyrazole derivatives, standard laboratory techniques such as column chromatography and recrystallization are most commonly employed. rsc.orgnih.gov
Column Chromatography:
Flash column chromatography using silica (B1680970) gel is the most frequently reported method for the purification of imidazo[1,2-b]pyrazole derivatives. rsc.orgresearchgate.net The choice of eluent system is crucial for achieving good separation. A common mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). mdpi.commdpi.comrsc.org The ratio is adjusted based on the polarity of the specific derivative being purified. For instance, in the functionalization of a protected 1H-imidazo[1,2-b]pyrazole scaffold, purification was achieved using silica gel with solvent systems like hexane/ethyl acetate in ratios ranging from 4:1 to 3:7, depending on the introduced functional group. rsc.org In some cases, other adsorbents like Florisil have been used, for example, with a diethyl ether/methanol (B129727) mixture as the eluent. nih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC). mdpi.comresearchgate.net
Recrystallization:
Recrystallization is a powerful technique for purifying solid compounds. After initial isolation, which may involve filtration of a precipitated solid from the reaction mixture, the crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. nih.gov As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For a series of triazole-imidazo[1,2-b]pyrazole derivatives, recrystallization from absolute ethanol or a mixture of absolute ethanol and methanol was found to be effective. nih.gov The choice of solvent is critical and is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at room or lower temperatures. After crystallization, the pure solid product is collected by filtration, washed with a small amount of cold solvent, and dried.
In many procedures, a combination of these techniques is used. An initial purification by column chromatography might be followed by a final recrystallization step to obtain a highly pure, crystalline solid suitable for analytical characterization, including melting point determination and spectroscopic analysis. nih.govnih.gov
Structural Modifications and Derivatization Strategies of 6 Phenylmethyl 1h Imidazo 1,2 B Pyrazole
Regioselective Functionalization of the Imidazo[1,2-b]pyrazole Core
The selective introduction of functional groups at specific positions of the imidazo[1,2-b]pyrazole core is crucial for developing new derivatives with desired properties. The reactivity of the scaffold is influenced by the electronic nature of the fused imidazole (B134444) and pyrazole (B372694) rings. The pyrazole ring contains a pyrrole-type nitrogen and a pyridine-type nitrogen, contributing to its aromatic character and providing sites for both electrophilic and nucleophilic attack. globalresearchonline.netchim.it
Recent studies have demonstrated that the 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using organometallic intermediates. nih.gov By employing a bromine/magnesium exchange or regioselective magnesiation and zincation with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), specific positions on the core can be activated for subsequent reactions. nih.govrsc.org For instance, metalation can be directed to various positions, enabling the introduction of a wide range of substituents. nih.gov
The choice of the metalating agent and reaction conditions can dictate the site of functionalization. For example, the use of TMPMgCl·LiCl versus TMP₂Zn·2MgCl₂·2LiCl can lead to different regioselectivities in related heterocyclic systems, a principle that can be extended to the imidazo[1,2-b]pyrazole core. nih.gov This approach facilitates the synthesis of polyfunctionalized imidazo[1,2-b]pyrazoles, which are valuable for exploring the chemical space around this scaffold. nih.gov
Table 1: Regioselective Functionalization Reactions
| Position | Reagent/Method | Functional Group Introduced |
|---|---|---|
| C-7 | N-Bromosuccinimide (NBS) | Bromine |
| C-7 | S-methyl benzenesulfonothioate | Methylthio |
This table summarizes key regioselective functionalization methods for the imidazo[1,2-b]pyrazole scaffold based on reported literature.
Modifications at the Phenylmethyl Moiety and Other Peripheral Substituents
Beyond the core, modifications of the phenylmethyl group at the C-6 position and other peripheral substituents offer another avenue for diversification. The phenyl ring of the phenylmethyl moiety can undergo standard electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the entire molecule.
Furthermore, if other functional groups are present on the imidazo[1,2-b]pyrazole core, they can serve as handles for further derivatization. For example, a hydroxyl group could be alkylated or acylated, an amino group could be transformed into amides or sulfonamides, and a halogen atom could participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. These modifications are instrumental in building libraries of compounds for SAR studies. nih.gov
Introduction of Diverse Chemical Functionalities via Electrophilic and Nucleophilic Trapping
The generation of organometallic intermediates of 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole opens up a wide array of possibilities for introducing diverse chemical functionalities. Once the magnesiated or zincated species is formed, it can be "trapped" by a variety of electrophiles. nih.gov This allows for the introduction of acyl groups, allyl groups, cyano groups, and carboxyl groups, among others. nih.govrsc.org
Conversely, the inherent nucleophilic and electrophilic nature of the pyrazole ring itself can be exploited. researchgate.net The pyridine-type nitrogen atom is nucleophilic, while certain carbon positions are susceptible to electrophilic attack. nih.gov By carefully choosing the reagents and reaction conditions, it is possible to introduce substituents through either electrophilic or nucleophilic substitution reactions, although examples of the latter are less common unless the ring is activated by electron-withdrawing groups. chim.it
Synthesis of Analogues for Structure-Activity Relationship Elucidation
The synthesis of a diverse set of analogues is a cornerstone of medicinal chemistry, enabling the elucidation of structure-activity relationships (SAR). For 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole, this involves systematically varying the substituents at different positions of the molecule and assessing the impact on a particular biological activity or property.
For example, analogues can be created by:
Varying the substitution pattern on the phenyl ring of the phenylmethyl group (e.g., introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions).
Introducing different alkyl or aryl groups at the C-6 position to probe the importance of the phenylmethyl moiety itself.
Modifying the substituents at other positions on the imidazo[1,2-b]pyrazole core, as enabled by the regioselective functionalization methods described earlier. nih.gov
Altering the position of the phenylmethyl group on the heterocyclic core, if synthetic routes allow.
These systematic modifications provide crucial data on which molecular features are essential for the desired activity, guiding the design of more potent and selective compounds. uni.luresearchgate.net
Bioconjugation and Probe Development Chemistry
The development of bioconjugates and chemical probes is an expanding area of research for many heterocyclic scaffolds. While specific examples for 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole are not extensively documented in the provided search results, the functionalization strategies discussed lay the groundwork for such applications.
For bioconjugation, a reactive handle is typically introduced onto the molecule that can covalently link to a biomolecule such as a protein or nucleic acid. This could be achieved by incorporating a functional group like a terminal alkyne or azide (B81097) for click chemistry, a carboxylic acid for amide bond formation, or a maleimide (B117702) for reaction with thiols.
Similarly, for probe development, the molecule could be appended with a reporter group, such as a fluorophore or a biotin (B1667282) tag. The synthesis of such probes would rely on the ability to selectively functionalize the 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole scaffold without compromising its core properties. The development of C-glucoside derivatives of related azaindolizines showcases a relevant approach to creating novel bioconjugates.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Phenylmethyl 1h Imidazo 1,2 B Pyrazole Derivatives
Identification of Key Pharmacophoric Features within the Imidazo[1,2-b]pyrazole Scaffold
The imidazo[1,2-b]pyrazole core is recognized as a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity. nih.govfrontiersin.org Its biological versatility stems from a distinct set of pharmacophoric features inherent to its fused heterocyclic structure.
Key features identified include:
Hydrogen Bond Acceptors: The nitrogen atoms within the bicyclic system, particularly the N1 atom of the pyrazole (B372694) ring and the N5 atom of the imidazole (B134444) ring, act as crucial hydrogen bond acceptors. These interactions are vital for anchoring the molecule within the active site of target proteins.
Aromatic/Hydrophobic Regions: The fused ring system itself, along with the phenylmethyl group at the C6 position, provides significant hydrophobic surface area. frontiersin.org These regions engage in van der Waals and π-π stacking interactions with nonpolar residues in a protein's binding pocket. nih.gov
Substituent Vectors: The scaffold offers multiple positions (C2, C3, C6, and C7) where substituents can be introduced. The spatial orientation of these substituents (vectors) is critical. For instance, the phenylmethyl group at C6 often positions an aryl ring in a specific region of space, which can be essential for activity. researchgate.netnih.gov Functionalization at these sites allows for the fine-tuning of the molecule's electronic and steric properties to maximize target engagement and selectivity. rsc.orgresearchgate.net
Studies on various imidazo[1,2-b]pyrazole derivatives have shown that the core scaffold serves as a rigid framework that correctly orients the key interacting groups for optimal binding. nih.govresearchgate.net
Impact of Substituent Variation on Biological Activity and Selectivity
The modification of substituents on the 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole scaffold is a cornerstone of SAR studies, profoundly influencing potency and selectivity. Research has systematically explored how different chemical groups at various positions alter biological outcomes, particularly in the context of anticancer activity. researchgate.netnih.gov
A study by Grosse et al. synthesized and evaluated three series of imidazo[1,2-b]pyrazoles against several cancer cell lines, providing detailed SAR insights. nih.gov The general findings indicate that the nature and position of substituents are critical determinants of cytotoxicity.
Key SAR Findings:
C6 Position: The presence of a benzyl (B1604629) (phenylmethyl) group at this position is a common feature. Variations on the phenyl ring of this group can significantly modulate activity.
C2 and C3 Positions: Introduction of aryl or heteroaryl groups at these positions often leads to potent compounds. For example, a 2-thienyl group at C2 combined with a p-tolyl group at C6 resulted in a compound with an IC₅₀ value of 4.7 µM against the Hs683 cell line. nih.gov
C7 Position: Substitution at this position can also influence activity. For instance, adding a bromine atom at C7 to a C2-thienyl, C6-p-tolyl substituted core slightly decreased activity compared to the unsubstituted version. nih.gov
The table below summarizes the in vitro anticancer activity (IC₅₀) of selected C-2/C-6/C-7 trisubstituted imidazo[1,2-b]pyrazole derivatives, illustrating the impact of substituent variation.
| Compound | R² Substituent | R⁶ Substituent | R⁷ Substituent | IC₅₀ (µM) vs. B16-F10 Murine Melanoma |
|---|---|---|---|---|
| Compound A | Phenyl | Phenylmethyl | H | > 50 |
| Compound B | 4-Methoxyphenyl | Phenylmethyl | H | 12.0 |
| Compound C | 2-Thienyl | (p-Tolyl)methyl | H | 4.7 |
| Compound D | 2-Thienyl | (p-Tolyl)methyl | Br | 6.5 |
| Compound E | 4-Fluorophenyl | Phenylmethyl | H | 8.2 |
Data derived from studies on substituted imidazo[1,2-b]pyrazoles. researchgate.netnih.gov
These findings demonstrate that electron-donating groups (like methoxy) and specific heteroaryl rings can enhance potency, while the addition of halogens may have a variable effect depending on their position. nih.govrsc.org This detailed understanding allows for the rational design of more selective and active derivatives.
Conformational Analysis and Steric Hindrance Effects on Molecular Interactions
The three-dimensional conformation of 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole derivatives is a critical factor governing their interaction with biological targets. Conformational analysis and the study of steric effects provide insight into why certain structural modifications lead to enhanced or diminished activity.
Crystal structure analysis of related compounds, such as ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate, reveals important conformational details. In this analogue, the imidazo[1,2-b]pyrazole plane forms a dihedral angle of 16.90° with the phenyl ring at the C2 position. nih.gov This slight twist from planarity can influence how the molecule fits into a binding site. The analysis also indicated π-π stacking interactions, which are crucial for stabilizing the drug-receptor complex. nih.gov
Steric hindrance plays a significant role in determining biological activity. frontiersin.org The introduction of bulky substituents can have dual effects:
Negative Impact: A large group can physically prevent the molecule from fitting into the binding pocket of a target enzyme or receptor, leading to a loss of activity.
Positive Impact: Alternatively, a bulky group can enforce a specific, biologically active conformation. It can also be used to block sites of metabolic attack, thereby increasing the compound's stability and duration of action.
For example, in related pyrazole series, the introduction of sterically hindered amide substituents was shown to modulate activity against microglia-mediated neurotoxicity. frontiersin.org Bulky groups like dicyclohexylamide provided better outcomes than smaller groups, suggesting that the steric bulk was beneficial for achieving the desired biological effect in that specific context. frontiersin.org Therefore, managing the size and placement of substituents on the 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole scaffold is essential for optimizing molecular interactions.
Isosteric Replacements and Bioisosteric Approaches in Design
Isosteric and bioisosteric replacement strategies are powerful tools in medicinal chemistry used to optimize the physicochemical and pharmacokinetic properties of a lead compound while retaining or improving its biological activity. youtube.com This approach involves substituting a functional group with another that has similar steric, electronic, or hydrogen-bonding properties.
For the imidazo[1,2-b]pyrazole scaffold, this strategy has been explored in several ways:
Scaffold Hopping: This advanced approach involves replacing the central core of a molecule with a chemically different but structurally similar scaffold to identify new chemotypes with improved properties. acs.orgniper.gov.in The imidazo[1,2-b]pyrazole scaffold itself has been identified as a potential non-classical isostere for the indole (B1671886) ring system found in many biologically active compounds. rsc.orgresearchgate.net A key advantage of this specific replacement is a significant improvement in aqueous solubility, a common challenge in drug development. rsc.orgresearchgate.net
Ring Equivalents: In broader pyrazole chemistry, replacing a phenyl ring with a bioisosteric heterocycle like thiophene (B33073) or pyridine (B92270) is a common strategy to alter properties such as lipophilicity and metabolic profile. nih.govnih.gov
The table below gives examples of classical and non-classical bioisosteres relevant to the design of imidazo[1,2-b]pyrazole derivatives.
| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |
|---|---|---|
| -CH₃ (Methyl) | -Cl (Chloro), -NH₂ (Amino) | Similar size and volume; alters electronic properties and blocks metabolism. youtube.com |
| -C=O (Carbonyl) | -C=S (Thiocarbonyl), -SO₂ (Sulfonyl) | Maintains hydrogen bonding capability while changing electronic character and stability. nih.gov |
| Indole Ring | Imidazo[1,2-b]pyrazole Ring | Mimics shape and some electronic features; significantly improves aqueous solubility. rsc.orgresearchgate.net |
| Phenyl Ring | Pyridine, Thiophene Rings | Introduces H-bond acceptors (pyridine) or alters metabolism while maintaining aromatic interactions. nih.gov |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to build computational models that correlate the chemical structure of compounds with their biological activity. ej-chem.org These predictive models are invaluable in drug discovery for prioritizing the synthesis of new derivatives, estimating their potency, and understanding the key structural features that drive activity.
For pyrazole-based scaffolds and related fused heterocyclic systems, several 3D-QSAR studies have been successfully conducted. rsc.orgnih.govnih.gov These studies typically involve:
Data Set Compilation: A series of synthesized compounds with experimentally determined biological activities (e.g., IC₅₀ values) is assembled.
Molecular Modeling: The 3D structures of the molecules are generated and aligned based on a common substructure.
Descriptor Calculation: Molecular fields that describe steric and electrostatic properties are calculated around each molecule. Common methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). rsc.orgnih.gov
Model Generation: Statistical techniques, such as Partial Least Squares (PLS) regression, are used to create a mathematical equation linking the calculated descriptors (the "structure") to the biological activity.
Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds. nih.gov
A 3D-QSAR study on pyrazole derivatives as antimicrobial agents, for instance, successfully developed CoMFA and CoMSIA models that identified key structural requirements for activity. rsc.org The resulting contour maps from these models highlight specific regions where certain properties are favorable or unfavorable for biological activity.
Steric Contour Maps: Indicate where bulky groups increase or decrease activity.
Electrostatic Contour Maps: Show where positive or negative charges are favorable.
Hydrophobic and H-bond Donor/Acceptor Maps (in CoMSIA): Provide further detail on the types of interactions required.
These models allow researchers to design new, unsynthesized compounds in silico and predict their activity. rsc.orgnih.gov For example, a QSAR model might predict that adding a small, electronegative substituent at the C7 position of the imidazo[1,2-b]pyrazole ring would enhance binding. This hypothesis can then be tested synthetically, making the drug design process more efficient and focused.
Computational and Theoretical Studies on 6 Phenylmethyl 1h Imidazo 1,2 B Pyrazole
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole, docking simulations are employed to understand how it might interact with the active sites of various protein targets.
Research on related imidazo[1,2-b]pyrazole derivatives has demonstrated their potential as inhibitors of enzymes like α-glucosidase, a target for anti-diabetic drugs. nih.gov In these studies, docking simulations revealed that the imidazo[1,2-b]pyrazole scaffold fits snugly into the enzyme's active site. For 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole, the phenylmethyl (benzyl) group at the 6-position is crucial. This bulky, hydrophobic group can form significant van der Waals and hydrophobic interactions with non-polar amino acid residues in a protein's binding pocket. The nitrogen atoms in the imidazo[1,2-b]pyrazole core are potential hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor, further stabilizing the ligand-protein complex. nih.govnih.gov
For instance, docking studies on similar pyrazole (B372694) derivatives against targets like receptor tyrosine kinases (e.g., VEGFR-2) and cyclin-dependent kinases (CDK2) have shown that the core structure establishes key hydrogen bonds with hinge region residues like Alanine, while substituted phenyl rings occupy hydrophobic pockets. nih.govnih.govresearchgate.net It is hypothesized that 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole would adopt a similar binding mode, with the benzyl (B1604629) group enhancing affinity through interactions in a hydrophobic sub-pocket of a target kinase.
Table 1: Representative Molecular Docking Data for Pyrazole/Imidazole (B134444) Derivatives Against Various Protein Targets
| Compound Class | Protein Target | Binding Energy (kcal/mol) | Interacting Residues (Examples) | Reference |
|---|---|---|---|---|
| Pyrazole-thiadiazole | VEGFR-2 | -10.09 | Ala, Tyr, Leu | nih.gov |
| Pyrazole-thiadiazole | Aurora A | -8.57 | Ala, Tyr | nih.gov |
| Pyrazole-thiadiazole | CDK2 | -10.35 | Ala, Lys | nih.gov |
| Imidazo[1,2-b]pyrazole | α-glucosidase | - | Asp, Glu, Arg | nih.gov |
This table presents illustrative data from studies on related heterocyclic compounds to demonstrate the typical outcomes of molecular docking studies.
Molecular Dynamics (MD) Simulations of Compound-Target Complexes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. MD simulations are used to assess the stability of the docked pose and to refine the understanding of the binding interactions. nih.gov
For a complex of 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole with a target protein, an MD simulation would typically be run for a duration of nanoseconds to microseconds. Researchers would monitor key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to evaluate stability. A stable RMSD indicates that the ligand remains securely bound within the active site. nih.govresearchgate.net
Furthermore, MD simulations allow for the detailed analysis of hydrogen bonds, water bridges, and hydrophobic contacts throughout the simulation. researchgate.net Studies on pyrazole derivatives have shown that key hydrogen bonds identified in docking are often maintained during MD simulations, confirming their importance for binding. nih.govnih.gov The flexibility of the benzyl group in 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole could be observed, showing how it adjusts its conformation to maximize favorable interactions within the binding pocket. researchgate.net These simulations can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties (e.g., HOMO-LUMO)
Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole. researchgate.net These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
A key aspect of these studies is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For imidazo[1,2-b]pyrazole derivatives, the HOMO is typically distributed over the electron-rich fused ring system, while the LUMO may be located on the pyrazole or imidazole portion, depending on the substitution pattern. researchgate.netuomphysics.net The introduction of the phenylmethyl group would influence the electron distribution and the HOMO-LUMO gap. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, identifying electron-rich (negative potential, typically around the nitrogen atoms) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions. nih.govnih.gov
Table 2: Illustrative Quantum Chemical Properties for a Pyrazole Derivative
| Parameter | Value (eV) | Interpretation | Reference |
|---|---|---|---|
| EHOMO | -6.25 | Electron-donating capability | nih.gov |
| ELUMO | -1.50 | Electron-accepting capability | nih.gov |
| Energy Gap (ΔE) | 4.75 | Chemical reactivity and stability | nih.gov |
| Hardness (η) | 2.375 | Resistance to electronic transfer | nih.gov |
Note: These values are representative for a generic pyrazole derivative and serve to illustrate the data obtained from quantum chemical calculations.
In Silico ADMET Prediction for Compound Optimization
For a compound to be a successful drug, it must possess not only good efficacy but also favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction tools are used early in the drug discovery process to filter out compounds with poor pharmacokinetic or toxicity profiles. nih.govijprajournal.com
For 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole, various parameters would be calculated using computational models. These include predictions of oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibiting or being metabolized by cytochrome P450 (CYP) enzymes. alrasheedcol.edu.iqnih.gov Toxicity predictions, such as for mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), are also critical. nih.gov
Many imidazo[1,2-a]pyridine (B132010) and pyrazole derivatives have been subjected to these predictions, with results showing that they often possess drug-like properties according to Lipinski's Rule of Five and exhibit good predicted gastrointestinal absorption. alrasheedcol.edu.iqnih.gov The optimization of the imidazo[1,2-b]pyrazole scaffold would involve modifying substituents to improve these predicted ADMET properties without compromising biological activity.
Table 3: Predicted ADMET Properties for a Representative Imidazo[1,2-a]pyridine Derivative
| Property | Predicted Value/Outcome | Significance | Reference |
|---|---|---|---|
| Molecular Weight | < 500 g/mol | Drug-likeness (Lipinski's Rule) | nih.gov |
| LogP | < 5 | Drug-likeness (Lipinski's Rule) | nih.gov |
| H-bond Donors | < 5 | Drug-likeness (Lipinski's Rule) | nih.gov |
| H-bond Acceptors | < 10 | Drug-likeness (Lipinski's Rule) | nih.gov |
| TPSA | < 140 Ų | Good cell permeability | alrasheedcol.edu.iq |
| GI Absorption | High | Good oral bioavailability | alrasheedcol.edu.iq |
This table showcases typical ADMET parameters predicted for related scaffolds, which would be similarly evaluated for 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole.
Virtual Screening and Rational Design of Imidazo[1,2-b]pyrazole Libraries
Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov This approach can be used to explore the chemical space around the 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole scaffold.
Starting with the core structure, a virtual library can be generated by adding various substituents at different positions of the imidazo[1,2-b]pyrazole ring system. This library can then be docked against a specific protein target. The top-scoring compounds are selected for further investigation, such as synthesis and biological testing. This process allows for the rapid identification of new, potentially more potent analogues. researchgate.netrsc.org
Rational design, informed by the structural data from docking and MD simulations, plays a key role. For example, if docking studies show an unoccupied hydrophobic pocket near the 6-position, new analogues could be designed with larger or differently shaped substituents than the benzyl group to better fill this pocket and increase binding affinity. Studies on the functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold have identified synthetic routes to create diverse derivatives, providing a practical basis for such rational design efforts. rsc.org
Machine Learning Applications in Property Prediction and Synthesis Design
Machine learning (ML) is increasingly being applied in drug discovery to build predictive models for various molecular properties. chemrxiv.orgsapiosciences.com For the imidazo[1,2-b]pyrazole class of compounds, ML models can be trained on existing experimental data to predict biological activity, ADMET properties, and other important characteristics. usp.brmdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a common ML application where a model learns the relationship between the structural features (descriptors) of a set of molecules and their measured biological activity. scienceopen.com For a library of imidazo[1,2-b]pyrazole derivatives, a QSAR model could predict the activity of new, unsynthesized compounds, helping to prioritize which ones to make. usp.br ML models have demonstrated high accuracy in predicting drug-likeness and other ADMET properties. mdpi.com
Beyond property prediction, ML can also assist in synthesis design. Retrosynthesis algorithms can predict possible synthetic routes for complex molecules like novel imidazo[1,2-b]pyrazole derivatives, suggesting reagents and reaction conditions. This can help chemists devise more efficient ways to synthesize the compounds identified through virtual screening and rational design. mdpi.com
In Vitro Biological Activity Profiling of 6 Phenylmethyl 1h Imidazo 1,2 B Pyrazole Derivatives
Antineoplastic Activity in Cancer Cell Lines (e.g., MTT assay)
The cytotoxic potential of imidazo[1,2-b]pyrazole derivatives against various cancer cell lines has been a primary focus of investigation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay is a standard method used to assess this activity.
In one study, thirty-nine newly synthesized imidazo[1,2-b]pyrazole derivatives were evaluated for their in vitro anticancer activity against a panel of five human and one murine cancer cell lines. nih.gov Among these, four compounds exhibited promising growth inhibitory activities, with IC₅₀ values at or below 10 μM across all six cell lines analyzed. nih.gov Specifically, one derivative showed significant inhibition with an IC₅₀ value under 5 μM. researchgate.net A broad screening of a library of new pyrazole (B372694) and imidazo-pyrazole compounds was also conducted by the National Cancer Institute (NCI), confirming the anti-proliferative action of this class of compounds against various common cancers. nih.gov
The broader pyrazole class, to which imidazo[1,2-b]pyrazoles belong, has shown cell-specific cytotoxicity. For instance, certain pyrazole derivatives have demonstrated significant activity against breast cancer cell lines. nih.gov One compound, TOSIND, strongly decreased the viability of MDA-MB-231 cells with an IC₅₀ of 17.7 ± 2.7 μM after 72 hours, while another, PYRIND, was effective against MCF7 cells with an IC₅₀ of 39.7 ± 5.8 μM. nih.gov Other studies on pyrazole derivatives have reported moderate cytotoxicity against pancreatic (CFPAC-1) and breast (MCF-7) cancer cell lines, with IC₅₀ values of 61.7 ± 4.9 μM and 81.48 ± 0.89 μM, respectively. nih.gov
Table 1: Antineoplastic Activity of Selected Imidazo[1,2-b]pyrazole and Related Pyrazole Derivatives This table is interactive. You can sort and filter the data by clicking on the headers.
| Compound Class | Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ Value (μM) | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-b]pyrazole | Derivative from a library of 39 | Various (6 cell lines) | MTT | ≤ 10 | nih.gov |
| Imidazo[1,2-b]pyrazole | Specific Derivative | Various (6 cell lines) | MTT | < 5 | researchgate.net |
| Pyrazole | TOSIND | MDA-MB-231 (Breast) | Viability | 17.7 ± 2.7 | nih.gov |
| Pyrazole | PYRIND | MCF7 (Breast) | Viability | 39.7 ± 5.8 | nih.gov |
| Pyrazole | L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 (Pancreatic) | MTT | 61.7 ± 4.9 | nih.gov |
| Pyrazole | L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | MCF-7 (Breast) | MTT | 81.48 ± 0.89 | nih.gov |
Antimicrobial Activities (e.g., antibacterial, antifungal, antiviral)
The imidazo[1,2-b]pyrazole scaffold and its relatives have been investigated for a broad spectrum of antimicrobial activities. researchgate.net
Antibacterial and Antifungal: Screening of imidazo[1,2-b]pyrazole derivatives has revealed potential antitubercular activity, with many compounds from one library showing over 90% inhibition of Mycobacterium growth in preliminary tests. researchgate.netnih.gov This led to the design of new series of both pyrazole and imidazo[1,2-b]pyrazole compounds to enhance potency and explore structure-activity relationships (SAR). researchgate.netnih.gov
Studies on related pyrazole derivatives have shown varied results. Some azo anils containing a pyrazole moiety displayed minor to moderate activity against bacteria like Mesorhizobium sp. and Bacillus sp., but no activity against fungi. epa.gov In contrast, other pyrazole-based heterocycles have demonstrated potent growth inhibition against Haemophilus (Gram-negative), Staphylococcus aureus (Gram-positive), and the fungus Candida albicans. nih.gov A study on new pyrazolo[1,5-a]pyrimidine (B1248293) and imidazo[1,2-b]pyrazole derivatives incorporating an isoxazole (B147169) core also found potent activity against several Gram-positive and Gram-negative bacteria, as well as moderate activity against fungi. researchgate.net For example, one pyrazole derivative showed exceptional activity against the Gram-negative bacteria E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while another was highly active against the Gram-positive Streptococcus epidermidis with the same MIC. nih.gov
Antiviral: The antiviral potential of this chemical family is also an area of active research. researchgate.net Pyrazole derivatives have been synthesized and tested against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, revealing promising activity and selectivity. rsc.org Additionally, pyrazole-based compounds have been evaluated for activity against the avian influenza virus HPAI-H5N1, showing potential to inhibit viral replication. nih.gov
Table 2: Antimicrobial Spectrum of Imidazo[1,2-b]pyrazole and Related Derivatives This table is interactive. You can sort and filter the data by clicking on the headers.
| Compound Class | Pathogen | Activity Type | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[1,2-b]pyrazole | Mycobacterium species | Antitubercular | >90% growth inhibition in initial screens. | researchgate.netnih.gov |
| Pyrazole | E. coli | Antibacterial | MIC: 0.25 μg/mL for one derivative. | nih.gov |
| Pyrazole | S. epidermidis | Antibacterial | MIC: 0.25 μg/mL for one derivative. | nih.gov |
| Pyrazole | C. albicans | Antifungal | Potent growth inhibition observed. | nih.gov |
| Pyrazole | Coronaviruses (SARS-CoV-2, MERS-CoV) | Antiviral | Promising activity and selectivity. | rsc.org |
| Pyrazole | Avian Influenza (H5N1) | Antiviral | Potential to inhibit viral replication. | nih.gov |
Anti-inflammatory and Immunomodulatory Effects in Cell Models
Imidazo[1,2-b]pyrazole derivatives have emerged as potent modulators of inflammatory pathways. researchgate.net Hybrid compounds containing this scaffold have been developed as anti-inflammatory agents capable of reducing the production of reactive oxygen species (ROS). nih.gov Certain derivatives exhibit dual inhibitory activity against chemotaxis induced by both interleukin 8 (IL-8) and N-formylmethionyl-leucyl-phenylalanine (fMLP), with IC₅₀ values in the nanomolar range. nih.gov This activity is linked to the inhibition of p38 mitogen-activated protein kinase (MAPK) phosphorylation. nih.gov
Further studies have identified imidazo[1,2-b]pyrazole derivatives as a new class of cyclooxygenase-2 (COX-2) inhibitors. johnshopkins.edu In RAW264.7 macrophage cell models, specific pyrazolo[1,5-a]pyrimidine derivatives, structurally related to imidazo[1,2-b]pyrazoles, were shown to significantly down-regulate the expression of pro-inflammatory cytokines. johnshopkins.edu Notably, compounds 8 and 13 decreased IL-6 levels by 65.8% and 70.3%, respectively. These compounds also suppressed tumor necrosis factor-alpha (TNF-α) production by 63.1% and 59.2%, respectively. johnshopkins.edu
Other research has focused on the ability of these compounds to block pathways involved in both inflammation and cancer. nih.gov New imidazo-pyrazole derivatives were found to inhibit ROS production and p38MAPK phosphorylation in human platelets and Human Umbilical Vein Endothelial Cells (HUVEC), with some compounds showing IC₅₀ values below 100 μM. nih.govmdpi.com
Table 3: Anti-inflammatory and Immunomodulatory Activity of Imidazo[1,2-b]pyrazole and Related Derivatives This table is interactive. You can sort and filter the data by clicking on the headers.
| Compound Class | Biological Target/Process | Cell Model | Effect | Quantitative Data | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-b]pyrazole Hybrid | IL-8/fMLP-induced chemotaxis | Neutrophils | Inhibition | IC₅₀ in nanomolar range | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Interleukin-6 (IL-6) | RAW264.7 | Down-regulation | 70.3% decrease (Cmpd 13) | johnshopkins.edu |
| Pyrazolo[1,5-a]pyrimidine | Tumor Necrosis Factor-α (TNF-α) | RAW264.7 | Suppression | 63.1% decrease (Cmpd 8) | johnshopkins.edu |
| Imidazo-pyrazole | ROS Production / p38MAPK Phosphorylation | Platelets, HUVEC | Inhibition | IC₅₀ < 100 μM | nih.govmdpi.com |
Enzyme Inhibitory Profiles (e.g., IC50, Ki determination)
The biological effects of imidazo[1,2-b]pyrazole derivatives are often rooted in their ability to inhibit specific enzymes. A significant body of research points to their role as kinase inhibitors.
Several studies have confirmed that these compounds can inhibit the phosphorylation of p38 MAPK, a key enzyme in inflammatory signaling. nih.govnih.gov One derivative, imidazo-pyrazole 9e, was identified as a particularly potent and selective inhibitor of p38MAPK phosphorylation. nih.gov The inhibitory profile also extends to other kinases in related pathways, such as ERK1/2 and AKT. nih.govmdpi.com
Beyond kinases, these scaffolds have been developed as inhibitors of other enzyme classes. A series of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives were evaluated as COX-2 inhibitors, with one compound (13) showing high potency (IC₅₀ = 3.37 ± 0.07 μM), comparable to the standard drug celecoxib (B62257) (IC₅₀ = 3.60 ± 0.07 μM). johnshopkins.edu In a different context, imidazo[1,2-a]pyrazine (B1224502) derivatives, which are structural isomers, were identified as inhibitors of the bacterial enzyme VirB11 ATPase. ucl.ac.uknih.gov One lead compound from this series acted as a competitive inhibitor of ATP with an IC₅₀ of 7 μM. ucl.ac.uknih.gov
Table 4: Enzyme Inhibitory Activity of Imidazo[1,2-b]pyrazole and Related Scaffolds This table is interactive. You can sort and filter the data by clicking on the headers.
| Compound Class | Target Enzyme | Inhibition Type | IC₅₀ / Kᵢ Value | Reference |
|---|---|---|---|---|
| Imidazo[1,2-b]pyrazole | p38 MAPK | Phosphorylation Inhibition | - | nih.govnih.gov |
| Pyrazolo[1,5-a]pyrimidine | COX-2 | Inhibition | IC₅₀ = 3.37 ± 0.07 μM (Cmpd 13) | johnshopkins.edu |
| Imidazo[1,2-a]pyrazine | VirB11 ATPase | Competitive Inhibition | IC₅₀ = 7 μM (Cmpd 14) | ucl.ac.uknih.gov |
Cell-Based Receptor Agonism/Antagonism Assays
The structural analogy between the 1H-imidazo[1,2-b]pyrazole scaffold and the indole (B1671886) nucleus suggests its potential to interact with receptors that typically bind indole-containing ligands. nih.gov This has been explored in the context of serotonin (B10506) receptors. Pruvanserin (B1233070) is an indolyl drug known to be a selective 5-HT₂ₐ serotonin receptor antagonist. nih.gov Researchers synthesized a non-classical isostere of pruvanserin by replacing the indole ring with a 1H-imidazo[1,2-b]pyrazole core. nih.govresearchgate.net While direct comparative bioassay data on receptor binding was part of future outlooks, this work established the rationale for investigating these scaffolds as receptor antagonists. nih.gov
In a separate line of research, a pyrazole derivative (compound 48) was found to possess remarkable selectivity and functional activity at cannabinoid receptor 2 (CB2). jcchems.com Using a GTPγS binding assay, a common method for assessing G-protein coupled receptor activation, the compound was identified as a potent antagonist/agonist with an IC₅₀ value of 80.4 ± 17.0 nM. jcchems.com
Phenotypic Screening for Novel Biological Functionalities
Phenotypic screening, where compounds are tested in cell-based or whole-organism models without a preconceived target, is a powerful strategy for discovering novel biological activities. The imidazo[1,2-b]pyrazole scaffold has been subjected to such screening approaches to uncover new therapeutic potentials.
A prominent example is the screening of a large library of diverse imidazo-pyrazole and pyrazole derivatives for antitubercular properties. researchgate.netnih.gov This unbiased screen successfully identified numerous compounds that could completely inhibit the growth of Mycobacterium, leading to the discovery of a new class of potential anti-TB agents. nih.gov Similarly, a broad anti-proliferative screen of newly synthesized imidazo-pyrazole derivatives was undertaken by the National Cancer Institute against a panel of 60 human cancer cell lines. nih.gov This type of large-scale phenotypic screening is crucial for identifying novel anticancer leads and understanding their spectrum of activity.
The very development of the 1H-imidazo[1,2-b]pyrazole scaffold as an indole isostere is a form of functional screening. nih.govrsc.org The goal was to find a scaffold with improved physicochemical properties, such as solubility, while retaining or modulating the biological function of the original molecule, a strategy that can lead to compounds with higher bioavailability. nih.gov
Advanced Spectroscopic and Analytical Techniques for Research on 6 Phenylmethyl 1h Imidazo 1,2 B Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For the 1H-imidazo[1,2-b]pyrazole scaffold, both ¹H and ¹³C NMR provide definitive information about the molecular framework and the position of substituents.
¹H NMR spectra reveal the chemical environment of each proton, their multiplicity (singlet, doublet, triplet, etc.) indicating the number of neighboring protons, and their integration suggesting the relative number of protons. For the imidazo[1,2-b]pyrazole core, distinct signals are expected for the protons on the imidazole (B134444) and pyrazole (B372694) rings, as well as for the phenylmethyl (benzyl) group.
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. While direct experimental data for 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole is not publicly available, data from closely related analogs, such as N-Cyclopropyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide, illustrate the expected chemical shifts. mdpi.com The analysis of these spectra is crucial for confirming the regiochemistry of substitution on the heterocyclic core. mdpi.commdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for a Related Imidazo[1,2-b]pyrazole Derivative Data for N-Cyclopropyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide in DMSO-d₆. mdpi.com
| Nucleus | Chemical Shift (δ) ppm | Description |
|---|---|---|
| ¹³C | 165.22, 160.00, 157.79, 142.46, 138.45, 129.37, 115.93, 115.70, 96.63, 64.74, 53.33, 24.40, 22.40 | Signals corresponding to aromatic, heterocyclic, and aliphatic carbons. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.
For a target molecule like 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole, HRMS would be used to verify that the experimentally measured mass corresponds to the theoretical mass calculated for its chemical formula, C₁₂H₁₁N₃. This confirmation provides strong evidence of a successful synthesis. The technique is routinely used in the characterization of new imidazo[1,2-b]pyrazole and related heterocyclic libraries. nih.gov Fragmentation patterns observed in the mass spectrum can also offer additional structural information. rsc.org
Table 2: Predicted HRMS Data for Adducts of the Unsubstituted 1H-Imidazo[1,2-b]pyrazole Core (C₅H₅N₃) Data predicted for the parent scaffold, illustrating the principle of accurate mass measurement. uni.lu
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₅H₆N₃⁺ | 108.05563 |
| [M+Na]⁺ | C₅H₅N₃Na⁺ | 130.03757 |
X-ray Crystallography for Solid-State Structure and Co-crystal Analysis with Biological Targets
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously confirm the connectivity of atoms, bond lengths, bond angles, and stereochemistry.
For the imidazo[1,2-b]pyrazole class of compounds, X-ray diffraction has been used to determine the solid-state structure of various derivatives. nih.gov For instance, the analysis of ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate revealed an orthorhombic crystal system and provided exact details on the planarity of the heterocyclic system and the dihedral angle between the imidazo[1,2-b]pyrazole core and the phenyl ring. nih.gov Such data is invaluable for understanding intermolecular interactions in the solid state, such as π-π stacking and hydrogen bonding, which are crucial for crystal packing and can inform the design of co-crystals with biological targets. nih.govnih.gov
Table 3: Representative Single-Crystal X-ray Diffraction Data for a Related Imidazo[1,2-b]pyrazole Derivative Data for Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 19.017 (2) |
| b (Å) | 5.4854 (7) |
| c (Å) | 15.2314 (18) |
| V (ų) | 1588.9 (3) |
UV-Vis and Fluorescence Spectroscopy for Photophysical Property Characterization
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of a molecule. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to electronic transitions from the ground state to various excited states. The imidazo[1,2-b]pyrazole scaffold, being an aromatic heterocyclic system, is expected to display characteristic absorption bands in the UV region. nih.gov
Many related imidazo-fused heterocyclic systems are known to be fluorescent, meaning they emit light after being electronically excited. nih.gov Fluorescence spectroscopy measures the emission spectrum, providing information about the energy of the first excited singlet state and the fluorescence quantum yield (the efficiency of the emission process). These photophysical properties are of great interest, as demonstrated by the development of related scaffolds as push-pull dyes and fluorescent probes. rsc.org Studies on similar compounds show absorption bands typically in the 250-340 nm range, with fluorescence emission in the near-UV to blue portion of the spectrum. nih.gov
Table 4: Representative Photophysical Data for a Related Fused Imidazole System Data for a bis-Imidazo[1,2-a]pyridine derivative in CH₂Cl₂. nih.gov
| Parameter | Wavelength (nm) | Description |
|---|---|---|
| Absorption (λ_abs) | ~264, ~334 | Intense π–π* transitions characteristic of the conjugated heterocyclic system. |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for both the purification of the target compound after synthesis and the assessment of its purity.
Column chromatography is a standard purification technique. For imidazo[1,2-b]pyrazole derivatives, this is typically performed using silica (B1680970) gel as the stationary phase and a mixture of solvents like ethyl acetate (B1210297) and petroleum ether or hexane (B92381) as the mobile phase. nih.gov
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used primarily for purity analysis and quantification. A sample is passed through a column under high pressure, and its components are separated based on their affinity for the stationary and mobile phases. The resulting chromatogram can determine the purity of the 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole sample with high accuracy. While specific methods for this exact compound are not detailed, HPLC is a standard method for analyzing related nitrogen-containing heterocycles. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. gdut.edu.cn It is suitable for analyzing volatile and thermally stable compounds. The sample is vaporized and separated in a GC column before being fragmented and detected by the mass spectrometer. This provides both retention time data (from GC) and mass data (from MS), allowing for confident identification and purity assessment. mdpi.comgdut.edu.cn
Table 5: Typical Chromatographic Conditions for Analysis and Purification
| Technique | Stationary Phase | Typical Mobile Phase / Conditions | Purpose |
|---|---|---|---|
| Column Chromatography | Silica Gel | Ethyl acetate / Petroleum ether gradient | Purification nih.gov |
| HPLC | C18 (Reversed-Phase) | Acetonitrile / Water gradient | Purity Assessment |
Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study molecular interactions in real-time. It is particularly valuable in drug discovery and chemical biology for characterizing the binding of a small molecule (the analyte) to a larger biomolecule, such as a protein or enzyme (the ligand), which is immobilized on a sensor surface.
In the context of 6-(Phenylmethyl)-1H-imidazo[1,2-b]pyrazole, which belongs to a class of compounds investigated for various biological activities like anticancer and antitubercular effects, SPR would be a key technique for target validation and lead optimization. nih.govresearchgate.net By flowing a solution of the compound over a sensor chip with an immobilized target protein, SPR can measure the association rate (kₐ) and dissociation rate (k_d) of the binding event. From these rates, the equilibrium dissociation constant (K_D) can be calculated, which is a direct measure of binding affinity. This kinetic data is crucial for understanding the structure-activity relationship (SAR) and mechanism of action of potential drug candidates. nih.gov
Emerging Research Applications and Future Directions for 6 Phenylmethyl 1h Imidazo 1,2 B Pyrazole
Exploration of Novel Biological Targets and Therapeutic Areas
The imidazo[1,2-b]pyrazole core is a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to a wide range of therapeutic applications. nih.govnih.gov Research into derivatives has revealed activity in several key areas, suggesting promising avenues for the investigation of 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole.
Anticancer Activity: A significant body of research points to the anticancer potential of imidazo[1,2-b]pyrazoles. researchgate.netnih.gov Derivatives have been shown to be cytotoxic to various cancer cell lines, including leukemia, breast cancer, and others. nih.govmdpi.com For instance, certain imidazo[1,2-b]pyrazole-7-carboxamides have demonstrated potent activity against human leukemia cell lines at nanomolar concentrations, inducing apoptosis through mechanisms that appear to involve oxidative stress. mdpi.comnih.gov The cytotoxic effects were found to be significantly higher in leukemia cells compared to human primary fibroblasts or breast cancer cells, suggesting a degree of selectivity. mdpi.com
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[1,2-b]pyridazine (B131497) scaffold, a related structure, has been successfully explored for the development of protein kinase inhibitors. nih.govnih.govgoogle.com Derivatives have shown potent inhibition of various kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), CDC-like kinases (CLKs), and Anaplastic Lymphoma Kinase (ALK). nih.govnih.gov For example, 3,6-disubstituted imidazo[1,2-b]pyridazines have been identified as selective inhibitors of DYRK1A and CLK1 with IC₅₀ values in the nanomolar range. nih.gov Given that the phenylmethyl group at the 6-position of the core structure could be oriented towards specific binding pockets, 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole could be a candidate for developing novel kinase inhibitors.
Anti-inflammatory Activity: Inflammation is another area where pyrazole-based compounds have shown significant promise. nih.gov Some imidazo[1,2-b]pyrazole derivatives have been evaluated for their anti-inflammatory properties, showing inhibition of key inflammatory mediators. For instance, novel derivatives have been developed as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. johnshopkins.edutandfonline.com Certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share structural similarities, not only inhibited COX-2 but also suppressed the production of pro-inflammatory cytokines like TNF-α and IL-6. johnshopkins.edu
Other Therapeutic Areas: The versatility of the scaffold extends to other potential applications, including:
Antitubercular Activity: Both pyrazole (B372694) and imidazo[1,2-b]pyrazole derivatives have been screened as potential agents against Mycobacterium tuberculosis, with some compounds showing significant growth inhibition. researchgate.netnih.gov
Neurodegenerative Diseases: Related imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as imaging ligands for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov
Antidiabetic Activity: A series of novel imidazo[1,2-b]pyrazole derivatives demonstrated potent in vitro α-glucosidase inhibitory activity, surpassing the standard drug acarbose, suggesting potential for type 2 diabetes treatment. nih.gov
Table 1: Biological Targets of Imidazo[1,2-b]pyrazole Derivatives and Related Scaffolds
| Scaffold | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Imidazo[1,2-b]pyrazole-7-carboxamides | Induces Apoptosis (via Oxidative Stress) | Cancer (Leukemia) | mdpi.comnih.gov |
| Imidazo[1,2-b]pyridazines | DYRK1A, CLK1, PfCLK1 | Cancer, Parasitic Diseases | nih.gov |
| Imidazo[1,2-b]pyridazines | Bcr-Abl Kinase | Cancer (CML) | nih.gov |
| Imidazo[1,2-b]pyrazole Derivatives | COX-2, TNF-α, IL-6 | Inflammation | johnshopkins.edutandfonline.com |
| Imidazo[1,2-b]pyrazole Derivatives | α-Glucosidase | Diabetes | nih.gov |
| Imidazo[1,2-b]pyridazines | β-Amyloid Plaques | Neurodegenerative Disease (Imaging) | nih.gov |
| Imidazo[1,2-b]pyrazole Derivatives | Mycobacterium tuberculosis | Tuberculosis | researchgate.netnih.gov |
Design and Synthesis of Multi-Target Directed Ligands (MTDLs)
The complexity of diseases like cancer and neurodegenerative disorders has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously. nih.govmdpi.com The imidazo[1,2-b]pyrazole scaffold is an excellent candidate for MTDL design due to its inherent ability to bind to diverse biological targets. nih.gov
Researchers have successfully created hybrid molecules by combining the pyrazole or imidazo[1,2-b]pyrazole core with other pharmacophores. nih.gov For example, new hybrid compounds linking these scaffolds to a substituted catechol moiety, known to inhibit phosphodiesterases (PDEs), have been synthesized. These hybrids were designed to act on different targets involved in inflammation and showed promising activity as inhibitors of both reactive oxygen species (ROS) production and PDE4B, an isoform highly involved in inflammatory processes. nih.gov This approach of fusing or linking pharmacophoric fragments is a key strategy in MTDL design. mdpi.com The 6-(phenylmethyl) group of the title compound provides a versatile anchor point for linking to other active moieties, opening up possibilities for creating novel MTDLs.
Development of Advanced Delivery Systems and Formulation Strategies (conceptual, not dosage)
The therapeutic efficacy of a compound is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentration. While specific formulation data for 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole is unavailable, research on related pyrazole compounds highlights conceptual strategies that could be applied. For instance, to overcome challenges like poor solubility or to enhance target specificity, advanced delivery systems can be conceptualized.
Encapsulation of pyrazole derivatives into nanocarriers is one such strategy. This approach could potentially improve the bioavailability and reduce the cytotoxicity of the active compound. For example, encapsulating antitubercular pyrazole compounds has been shown to lower their cytotoxicity in human cells while increasing their selectivity index. researchgate.net Such formulation strategies could be crucial for translating the potential of potent imidazo[1,2-b]pyrazole derivatives from the laboratory to pre-clinical models.
Integration of 6-(Phenylmethyl)-1H-Imidazo[1,2-b]pyrazole into Chemical Biology Tools
Chemical biology tools, such as chemical probes, are essential for dissecting complex biological processes. The imidazo[1,2-b]pyrazole scaffold has properties that make it suitable for such applications. For instance, related imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as fluorescent probes. google.com
Furthermore, imidazo[1,2-b]pyridazine derivatives have been developed as ligands for imaging β-amyloid plaques using positron emission tomography (PET). nih.gov A derivative, 2-(4'-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, exhibited high binding affinity for synthetic Aβ aggregates, highlighting the potential of this scaffold in developing diagnostic tools for neurodegenerative diseases. nih.gov The 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole could be functionalized with imaging agents or reporter groups to serve as a chemical probe for identifying new biological targets or for use in diagnostic assays.
Challenges and Opportunities in the Academic Research of Imidazo[1,2-b]pyrazole Derivatives
Despite the promise of the imidazo[1,2-b]pyrazole scaffold, several challenges and opportunities exist in its academic research.
Challenges:
Synthesis: The synthesis of substituted imidazo[1,2-b]pyrazoles can be complex. Achieving regioselectivity—the ability to control which position on the molecule a new group attaches to—is a significant challenge. researchgate.netmdpi.com Traditional synthetic methods often result in mixtures of isomers, which are difficult to separate and require extensive purification. mdpi.com
Limited Commercial Availability: The availability of diverse starting materials for synthesizing a wide range of derivatives can be limited, sometimes hindering broad structure-activity relationship (SAR) studies.
Opportunities:
Novel Synthetic Methods: There is a significant opportunity for the development of new, efficient, and regioselective synthetic strategies. mdpi.comorganic-chemistry.org The use of modern synthetic techniques like microwave-assisted synthesis and multicomponent reactions could provide rapid access to libraries of diverse imidazo[1,2-b]pyrazole derivatives for biological screening. acs.org
Functionalization: The imidazo[1,2-b]pyrazole ring system offers multiple positions for chemical modification. researchgate.net Developing methods for selective functionalization at different positions on the ring system is crucial for fine-tuning the biological activity and physicochemical properties of these compounds. researchgate.net
Translational Research Perspectives (pre-clinical stage)
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For the imidazo[1,2-b]pyrazole class of compounds, several pre-clinical findings support their potential for further development.
Pre-clinical studies have demonstrated the efficacy of imidazo[1,2-b]pyrazole derivatives in various disease models. For example, imidazo[1,2-b]pyrazole-7-carboxamides have shown nanomolar efficacy in vitro against multiple human leukemia cell lines. mdpi.comnih.gov In anti-inflammatory research, certain derivatives containing an indane moiety exhibited potent activity in the carrageenan-induced rat paw edema test, a standard in vivo model for inflammation. tandfonline.com
The path to clinical application requires extensive pre-clinical evaluation. For a compound like 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole, the next steps would involve:
In vitro profiling: Comprehensive screening against a panel of cancer cell lines and relevant enzymes (e.g., kinases, COX).
Pharmacokinetic studies (ADMET): Evaluation of its absorption, distribution, metabolism, excretion, and toxicity profiles.
In vivo efficacy studies: Testing the compound in animal models of relevant diseases, such as xenograft models for cancer or inflammatory models.
The existing body of research on the imidazo[1,2-b]pyrazole scaffold provides a strong foundation and rationale for investigating 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole and its analogues as potential therapeutic agents. researchgate.netnih.govnih.govnih.gov
Q & A
Q. What are the key synthetic strategies for functionalizing the 1H-imidazo[1,2-b]pyrazole scaffold at specific positions?
The functionalization of 6-(phenylmethyl)-1H-imidazo[1,2-b]pyrazole relies on regioselective metalation and electrophilic trapping. For example:
- Position 2 : Using TMP₂Zn·MgCl₂·2LiCl (9) for selective zincation at 0°C, followed by Negishi cross-couplings or acylations with aromatic/heteroaromatic chlorides (yields: 50–89%) .
- Position 6 : Sequential bromination and Br/Mg exchange with iPrMgCl·LiCl enables Negishi couplings or allylations, overcoming pyrazole ring fragmentation challenges .
- Position 3 : Optimized TMPMgCl·LiCl (8) metalation at 20°C allows cyanide or ester group introduction .
Critical steps include SEM protection to stabilize intermediates and CsF/18-crown-6 for final deprotection .
Q. How is the photophysical characterization of push-pull dyes derived from this scaffold performed?
UV/vis and photoluminescence (PL) spectroscopy in 50 mM solutions (e.g., CH₂Cl₂) reveal intramolecular charge transfer (ICT) effects. For example:
- Compound 14e (with a benzoyl group) shows a red-shifted absorption peak at 430 nm and enhanced PL due to strong acceptor properties, contrasting with weaker ICT in 14a–14d .
- Data interpretation involves correlating absorption/emission bands with resonance structures (e.g., A-π-D-π-A quadrupolar systems) .
Q. What physicochemical properties distinguish 1H-imidazo[1,2-b]pyrazole derivatives from indole-based analogs?
Comparative studies of pruvanserin analogs show:
- LogD reduction : 1H-imidazo[1,2-b]pyrazole derivatives exhibit lower lipophilicity (e.g., pruvanserin logD = 3.2 vs. analog logD = 2.5), improving aqueous solubility .
- pKa shifts : The core NH group deprotonates at pH 7.3 (vs. indole NH at ~10), altering membrane permeability and receptor interactions .
- Stability assays (e.g., cytochrome P450 oxidation) are recommended to assess metabolic differences .
Advanced Research Questions
Q. How can contradictory spectral data in push-pull dye studies be resolved?
Discrepancies in ICT behavior (e.g., unexpected PL quenching) may arise from:
- Solvent polarity effects : Test in solvents with varying dielectric constants (e.g., toluene vs. DMF) to isolate ICT contributions .
- Aggregation : Conduct concentration-dependent PL studies; use dynamic light scattering (DLS) to detect nanoaggregates .
- Steric hindrance : Replace bulky substituents (e.g., benzoyl in 14e ) with smaller acceptors to reduce non-radiative decay .
Q. What mechanistic insights explain the fragmentation of functionalized 1H-imidazo[1,2-b]pyrazoles during metalation?
Pyrazole ring cleavage during 6-position zincation occurs via:
- Intermediate bis-zinc species (18) : Over-metalation destabilizes the ring, leading to rupture and formation of (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile cores .
- Kinetic control : Lower temperatures (0°C) and shorter reaction times (30–150 min) minimize fragmentation .
- Mitigation: Use SEM-protected precursors to stabilize the scaffold during multi-step functionalization .
Q. How do electronic effects influence the regioselectivity of cross-coupling reactions on this scaffold?
Catalyst selection and electronic tuning are critical:
- Electron-rich aryl halides : Pd(OAc)₂/SPhos (5 mol%) achieves high yields (e.g., 89% for 10d ) .
- Electron-poor/heteroaryl halides : PEPPSI-iPr (NHC catalyst, 2 mol%) improves reactivity with deactivated partners (e.g., 10f–10i ) .
- Steric maps : DFT calculations predict favorable coupling sites based on frontier orbital alignment (e.g., C6 vs. C2 positions) .
Q. What experimental designs optimize the biological evaluation of 1H-imidazo[1,2-b]pyrazole-based CNS agents?
For 5-HT receptor antagonists (e.g., pruvanserin analogs):
- In vitro assays : Radioligand binding (³H-ketanserin for 5-HT₂A) and functional cAMP assays to quantify antagonism .
- Solubility/pharmacokinetics : Use shake-flask methods (pH 7.4 buffer) and microsomal stability tests (human liver microsomes) .
- Structural analogs : Compare tropanyl derivatives (e.g., 4a–g ) with indole-based leads to assess scaffold-specific SAR .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
